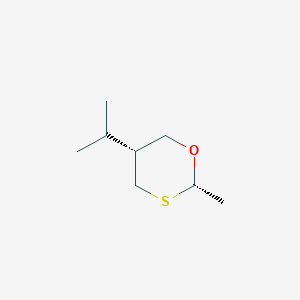
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI): is an organic compound with the molecular formula C8H16OS . It belongs to the class of heterocyclic compounds known as oxathianes, which contain a six-membered ring with one oxygen and one sulfur atom. This compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position in the cis configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of an acid catalyst to form the oxathiane ring. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under various conditions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the oxathiane ring can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological pathways.
類似化合物との比較
Similar Compounds
1,3-Oxathiane: The parent compound without the methyl and isopropyl substituents.
1,3-Dioxane: A similar six-membered ring compound with two oxygen atoms instead of one oxygen and one sulfur atom.
1,3-Thiazane: A six-membered ring compound with one nitrogen and one sulfur atom.
Uniqueness
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) is unique due to its specific substituents and cis configuration, which can influence its chemical reactivity and biological activity. The presence of both oxygen and sulfur atoms in the ring provides distinct chemical properties compared to similar compounds with different heteroatoms.
特性
IUPAC Name |
(2S,5R)-2-methyl-5-propan-2-yl-1,3-oxathiane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXMLHPTWVJRP-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CS1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC[C@H](CS1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














